3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide
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Overview
Description
This compound is a chemical substance with the molecular formula C22H22N6O. It is used for research purposes. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Scientific Research Applications
Pyridone Analogues and Medicinal Chemistry
- Pyridone analogues, related to the chemical structure , have been synthesized and studied for their potential applications in medicinal chemistry. This includes the exploration of their role as analogues of tetrahydroisoquinolines and protoberberines derived from mimosine and mimosinamine (Richards & Hofmann, 1978).
Synthesis and Docking Studies
- Piperazine-1-yl-1H-indazole derivatives, which are structurally related to the compound , are significant in medicinal chemistry. A novel compound within this family was synthesized, and its docking studies indicated potential medicinal applications (Balaraju, Kalyani & Laxminarayana, 2019).
Heterotricyclic Systems and New Tricyclic Structures
- Research has been conducted on heterotricyclic systems, leading to the synthesis of new dipyridopyrazines, which are structurally related to the compound . These efforts contribute to the understanding and development of novel tricyclic structures (Savelli & Boido, 1992).
Synthesis of Pyrazines and Piperazinones
- The synthesis of tetrahydropyrazines, dihydropyrazines, pyrazines, piperazinones, and quinoxalines, through reactions involving compounds similar to the one , has been described. These synthesized compounds are crucial in various chemical and pharmaceutical research contexts (Aparicio et al., 2006).
Novel Fluoroquinolones and Mycobacterium Tuberculosis
- Novel fluoroquinolones, including those with pyrazine-rich structures, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, demonstrating the potential therapeutic applications of such compounds (Shindikar & Viswanathan, 2005).
Iron(II) and Cobalt(II) Complexes
- Studies on the synthesis of homoleptic iron(II) and cobalt(II) complexes of ligands related to pyrazine and pyridine derivatives have been conducted, contributing to the field of coordination chemistry and potential applications in catalysis and material science (Cook, Tuna & Halcrow, 2013).
Cyclic Hydrazides of Pyridine and Pyrazine
- The synthesis of N-oxides of cyclic hydrazides of pyridine and pyrazine dicarboxylic acids has been explored, contributing to the understanding of heterocyclic chemistry and its potential applications in pharmaceuticals (Paul, 1984).
Synthesis of Substituted Piperazines
- Orthogonally protected piperazines have been synthesized from compounds related to the one , providing insights into the development of a variety of substituted piperazines with potential pharmaceutical applications (Clark & Elbaum, 2007).
Mechanism of Action
Target of Action
Compounds containing pyrazinoindolone frames have been reported as potent mitogen-activated protein kinase-2 (mk2) inhibitors . MK2 is a kinase involved in cell cycle regulation and response to stress stimuli, making it a potential target for cancer treatment .
Mode of Action
It is synthesized via a base-mediated/metal-free approach involving intramolecular indole n–h alkylation of novel bis-amide ugi-adducts . This suggests that the compound might interact with its targets through the indole N–H group, leading to changes in the target’s function.
Biochemical Pathways
Given its potential role as an mk2 inhibitor , it could impact pathways related to cell cycle regulation and stress response.
Result of Action
As a potential mk2 inhibitor , it could potentially inhibit cell cycle progression and alter cellular responses to stress stimuli.
Action Environment
Its synthesis involves a base-mediated/metal-free approach in dmso and 100 °c conditions , suggesting that its stability and activity might be influenced by pH and temperature.
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-20(15-4-3-8-25(28)14-15)24-12-10-23(11-13-24)19-18-16-5-1-2-6-17(16)22-26(18)9-7-21-19/h3-4,7-9,14H,1-2,5-6,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRROJHVWOXPVBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=C[N+](=CC=C5)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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